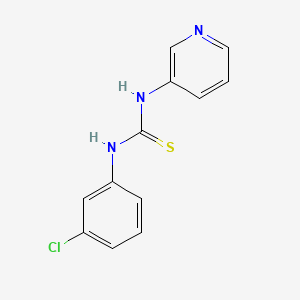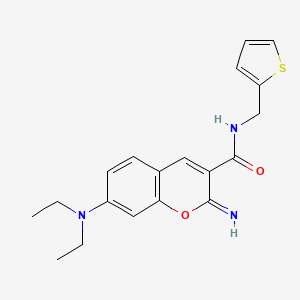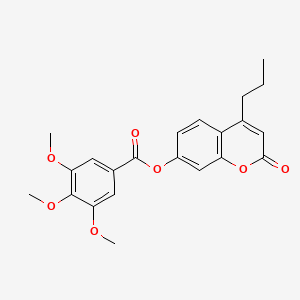![molecular formula C17H18Cl2N2O2 B4736376 N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4736376.png)
N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-chlorophenyl)propyl]urea
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-chlorophenyl)propyl]urea, also known as CMMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This urea derivative has been extensively studied for its pharmacological properties and has shown promising results in the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-chlorophenyl)propyl]urea is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning and memory, and is a potential target for the treatment of neurological disorders. By modulating the activity of mGluR5, N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-chlorophenyl)propyl]urea can enhance neurotransmission and improve cognitive function.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-chlorophenyl)propyl]urea has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. Furthermore, N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-chlorophenyl)propyl]urea has been shown to improve synaptic plasticity, which is essential for learning and memory. It has also been found to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-chlorophenyl)propyl]urea in lab experiments is its high purity and stability. This allows for accurate and reproducible results. Furthermore, N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-chlorophenyl)propyl]urea has been extensively studied, and its pharmacological properties are well documented. However, one of the limitations of using N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-chlorophenyl)propyl]urea is its cost, which can be prohibitive for some researchers. Additionally, the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-chlorophenyl)propyl]urea is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-chlorophenyl)propyl]urea. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-chlorophenyl)propyl]urea has been shown to improve cognitive function, and further research could explore its potential as a therapeutic agent for these diseases. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-chlorophenyl)propyl]urea has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain. Further research could explore its efficacy in this area. Finally, the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-chlorophenyl)propyl]urea is not fully understood, and future research could explore this further to gain a better understanding of its pharmacological properties.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-chlorophenyl)propyl]urea has been extensively studied for its pharmacological properties, especially its potential as a therapeutic agent. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. Furthermore, N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-chlorophenyl)propyl]urea has been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-3-14(11-4-6-12(18)7-5-11)20-17(22)21-15-10-13(19)8-9-16(15)23-2/h4-10,14H,3H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYWMQDIAFZGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-ethyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4736306.png)

![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4736320.png)
![2-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4736337.png)
![N-(2-methoxy-5-methylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4736358.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4736364.png)
![1-[4-(benzyloxy)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4736369.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4736377.png)

![N-[2-(phenylthio)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4736387.png)
![methyl 4-[(4-methoxybenzoyl)amino]-3-methylbenzoate](/img/structure/B4736391.png)
![N-(2-{[(3-chlorophenoxy)acetyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4736401.png)
